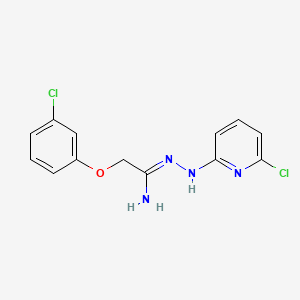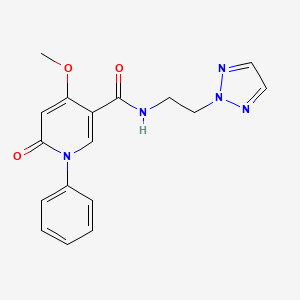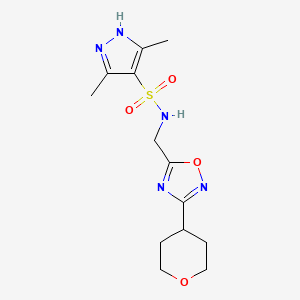
2-(3-chlorophenoxy)-N'-(6-chloro-2-pyridinyl)ethanehydrazonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorophenoxy)-N'-(6-chloro-2-pyridinyl)ethanehydrazonamide, also known as 2-CPCP-EHA, is an aromatic amide that has been studied for its potential applications in the field of scientific research. 2-CPCP-EHA is a derivative of the hydrazonamide group of compounds, and is an important member of the phenoxyacetamides family. This compound has been investigated for its various biological and chemical properties, and has been found to possess a wide range of potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
2-(3-chlorophenoxy)-N'-(6-chloro-2-pyridinyl)ethanehydrazonamide has been used in a variety of scientific research applications, including in the study of enzyme inhibition, the development of inhibitors of the enzyme 5-lipoxygenase (5-LOX), and the investigation of the mechanism of action of drugs. In addition, this compound has also been used in the study of the pharmacological properties of drugs, and in the investigation of the biological effects of various compounds.
Wirkmechanismus
The mechanism of action of 2-(3-chlorophenoxy)-N'-(6-chloro-2-pyridinyl)ethanehydrazonamide is not fully understood. However, it is believed to act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. In addition, it is believed to act as an agonist of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. Furthermore, this compound is believed to act as a modulator of the activity of various other enzymes, such as the enzyme acetylcholinesterase (AChE).
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. In particular, it has been shown to possess anti-inflammatory, anti-allergenic, and anti-cancer properties. In addition, it has been found to possess anti-diabetic, anti-hypertensive, and anti-oxidant properties. Furthermore, this compound has been found to possess anti-microbial and anti-parasitic properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-chlorophenoxy)-N'-(6-chloro-2-pyridinyl)ethanehydrazonamide has several advantages for use in laboratory experiments. Firstly, it is relatively easy to synthesize and is relatively inexpensive. Furthermore, it is relatively stable and can be stored for long periods of time without significant degradation. Additionally, it has a wide range of potential applications in scientific research. However, there are some limitations to the use of this compound in laboratory experiments. Firstly, it is not water soluble, and therefore must be dissolved in organic solvents. Secondly, it is not particularly soluble in aqueous solutions, and therefore must be used in organic solvents. Thirdly, it is not particularly stable in the presence of oxygen, and therefore must be stored in an oxygen-free environment.
Zukünftige Richtungen
The potential applications of 2-(3-chlorophenoxy)-N'-(6-chloro-2-pyridinyl)ethanehydrazonamide are numerous and varied. In the future, it is likely that this compound will be further investigated for its potential use in the development of new drugs and therapies. In addition, it is likely that it will be further studied for its potential use in the development of new diagnostic tools and treatments for various diseases. Furthermore, it is likely that it will be further investigated for its potential use in the development of new materials and technologies. Finally, it is likely that it will be further studied for its potential use in the development of new agricultural products and food additives.
Synthesemethoden
2-(3-chlorophenoxy)-N'-(6-chloro-2-pyridinyl)ethanehydrazonamide is synthesized through a multi-step process involving the reaction of 3-chlorophenol with 6-chloro-2-pyridin-3-yl ethanone, followed by the condensation of the resulting product with ethylhydrazine. The reaction is carried out in the presence of a catalytic amount of anhydrous potassium carbonate. The reaction is carried out at room temperature, and the resulting product is purified by recrystallization.
Eigenschaften
IUPAC Name |
2-(3-chlorophenoxy)-N'-[(6-chloropyridin-2-yl)amino]ethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N4O/c14-9-3-1-4-10(7-9)20-8-12(16)18-19-13-6-2-5-11(15)17-13/h1-7H,8H2,(H2,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGFHXPAGZHABZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=NNC2=NC(=CC=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)OC/C(=N/NC2=NC(=CC=C2)Cl)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2782306.png)
![N-(5-methylisoxazol-3-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2782308.png)
![6-Acetyl-2-(quinoxaline-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2782310.png)

![1,6-Dimethyl-4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2782315.png)
![2-[3-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2782317.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2782319.png)

![1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}cyclobutane-1-carboxylic acid](/img/structure/B2782323.png)
![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2782326.png)
![8-[(E)-2-{[4-(benzyloxy)phenyl]methylidene}hydrazin-1-yl]-1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2782327.png)
![6-Chloro-N-[2-[3-(dimethylcarbamoyl)phenyl]ethyl]pyridine-3-carboxamide](/img/structure/B2782328.png)